1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol
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Overview
Description
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol is a compound that belongs to the class of propanolamines. It features a pyrazole ring substituted with an ethyl group and an amino alcohol side chain.
Preparation Methods
The synthesis of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine and reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propan-2-ol can be compared with other similar compounds such as:
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: This compound has a methyl group instead of an ethyl group, which may affect its reactivity and binding affinity.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Featuring a triazole ring, this compound differs in its heterocyclic structure, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amino and alcohol functional group, which confer distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-amino-3-(1-ethylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-7(5-10-11)3-8(12)4-9/h5-6,8,12H,2-4,9H2,1H3 |
InChI Key |
DISUFHIJLQOQBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC(CN)O |
Origin of Product |
United States |
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